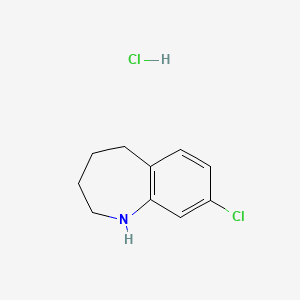
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a derivative of benzazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
- p-Chlorophenyl acetate undergoes aminolysis with isopropanol amine.
Chlorination: The resulting product is then chlorinated.
Reduction: The chlorinated product undergoes reduction.
Friedel-Crafts Alkylation: The reduced product is subjected to Friedel-Crafts alkylation.
Splitting and Salt Formation: The final product is obtained by splitting with L-tartaric acid and forming the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, and the reaction conditions are carefully controlled to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield different reduced derivatives.
Aplicaciones Científicas De Investigación
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with various receptors.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective serotonin 5-HT2C receptor agonist, which is involved in the regulation of appetite and body weight . The compound binds to the 5-HT2C receptor and activates it, leading to downstream signaling events that result in its physiological effects.
Comparación Con Compuestos Similares
8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride can be compared with other similar compounds, such as:
Lorcaserin: A selective serotonin 5-HT2C receptor agonist used in the treatment of obesity.
SKF38393: A dopamine receptor agonist with similar structural features.
SCH23390: A dopamine receptor antagonist with similar structural features.
These compounds share structural similarities but differ in their specific molecular targets and therapeutic applications. This compound is unique in its specific interactions with serotonin receptors and its potential therapeutic applications in central nervous system disorders.
Propiedades
Fórmula molecular |
C10H13Cl2N |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H |
Clave InChI |
QLHFTFITRVMKOY-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=C(C1)C=CC(=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)

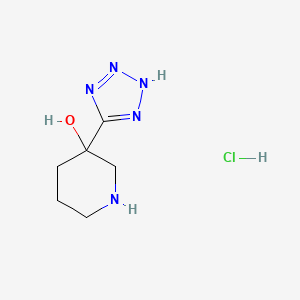
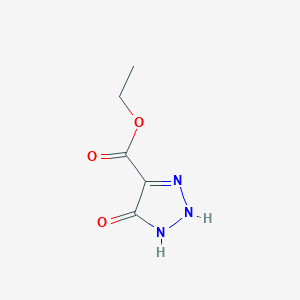


![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
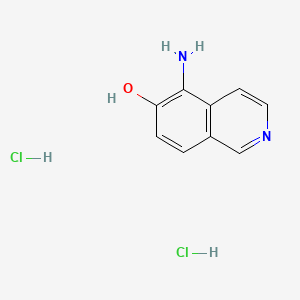
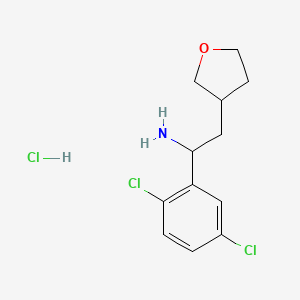
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)


![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
